![molecular formula C11H7ClO4S B1452942 3-(Chlorosulfonyl)naphthalene-1-carboxylic acid CAS No. 1258652-21-9](/img/structure/B1452942.png)
3-(Chlorosulfonyl)naphthalene-1-carboxylic acid
Overview
Description
“3-(Chlorosulfonyl)naphthalene-1-carboxylic acid” is a chemical compound with the molecular formula C11H7ClO4S. It has a molecular weight of 270.69 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H7ClO4S/c12-17(15,16)8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)
. This indicates the structural arrangement of atoms in the molecule and their connectivity.
Scientific Research Applications
Synthesis and Chemical Interactions
Research has explored the synthesis routes and chemical interactions involving compounds structurally related to 3-(Chlorosulfonyl)naphthalene-1-carboxylic acid. For instance, Ashworth et al. (2003) developed a new route for the manufacture of 3-Cyano-1-naphthalenecarboxylic acid, highlighting a methodology that could potentially be adapted for derivatives such as this compound. This approach offers significant advantages over previous methods in terms of yield and operational simplicity, indicating the potential for industrial application in the synthesis of complex organic molecules (Ashworth et al., 2003).
Environmental Implications and Biodegradation
The environmental impact and biodegradation pathways of naphthalene derivatives have also been a subject of study. Gutierrez-Villagomez et al. (2020) investigated the profiling of low molecular weight organic compounds derived from naphthenic acids, including naphthalene derivatives. Their research provides insights into the chemical composition and potential environmental toxicity of these compounds, which is crucial for assessing the ecological impact of naphthalene-based chemicals (Gutierrez-Villagomez et al., 2020).
Brilon et al. (1981) detailed the catabolism of naphthalenesulfonic acids by Pseudomonas species, providing a biological perspective on the degradation of naphthalene derivatives. Such studies are crucial for understanding how these compounds can be broken down in the environment and potentially inform bioremediation strategies (Brilon et al., 1981).
properties
IUPAC Name |
3-chlorosulfonylnaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4S/c12-17(15,16)8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFYPKSICGXQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1258652-21-9 | |
Record name | 3-(chlorosulfonyl)naphthalene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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